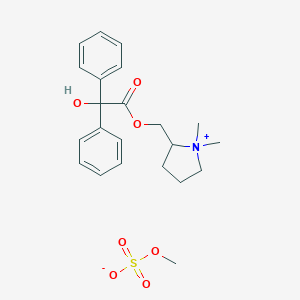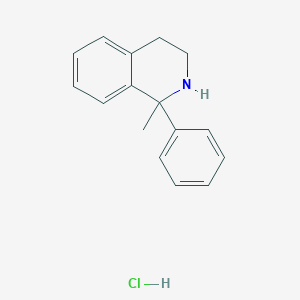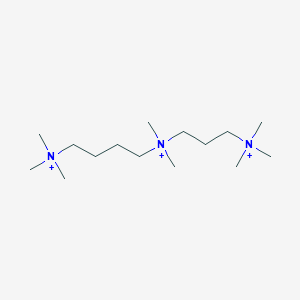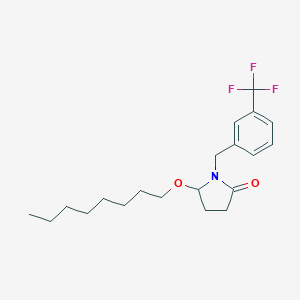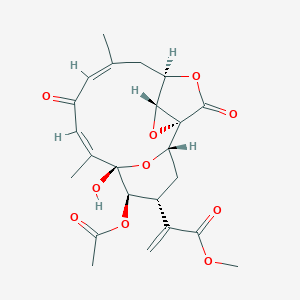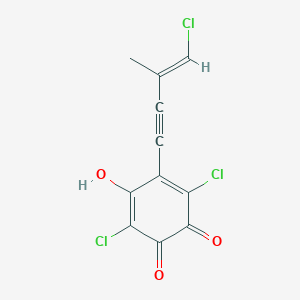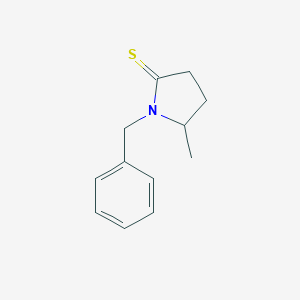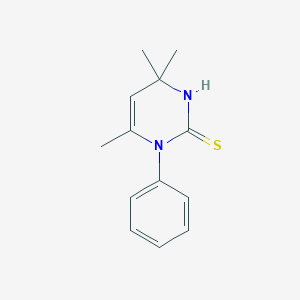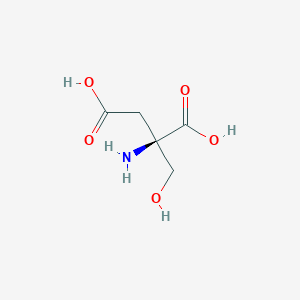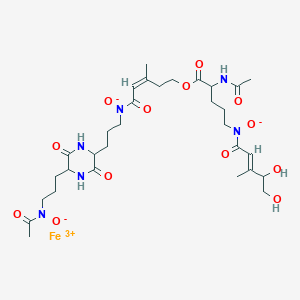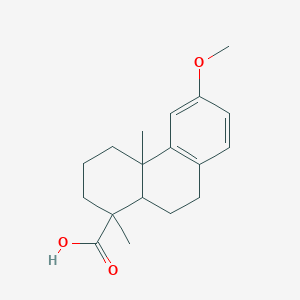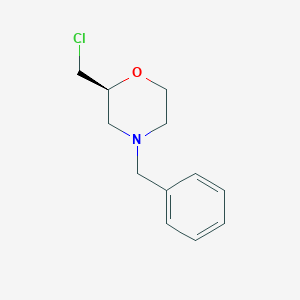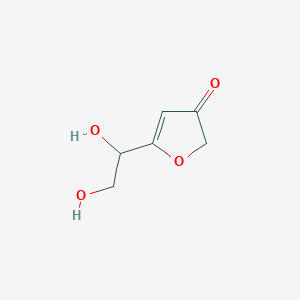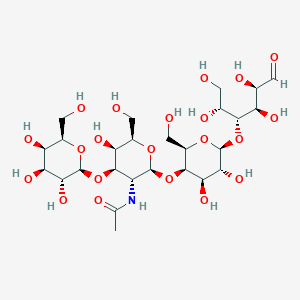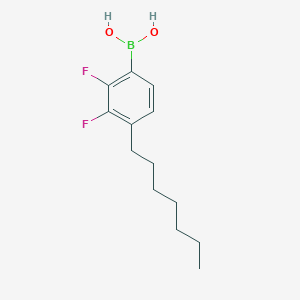
(2,3-Difluoro-4-heptylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-4-heptylphenyl)boronic acid, also known as DFHBA, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has shown potential in a variety of applications, including drug discovery, chemical biology, and organic synthesis. In
Wirkmechanismus
(2,3-Difluoro-4-heptylphenyl)boronic acid exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. The boronic acid group of (2,3-Difluoro-4-heptylphenyl)boronic acid forms a reversible covalent bond with the active site of the enzyme, leading to inhibition of its activity. (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to be selective for certain enzymes, making it a useful tool for studying enzyme function and inhibition.
Biochemische Und Physiologische Effekte
(2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including the serine protease trypsin and the cysteine protease cathepsin B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to inhibit the activity of several kinases, including the tyrosine kinase c-Src and the serine/threonine kinase Akt. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatase 1B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Difluoro-4-heptylphenyl)boronic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including drug discovery, chemical biology, and organic synthesis. (2,3-Difluoro-4-heptylphenyl)boronic acid is also relatively easy to synthesize and has good stability. However, (2,3-Difluoro-4-heptylphenyl)boronic acid also has some limitations. It can be toxic to cells at high concentrations, and its selectivity for certain enzymes may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving (2,3-Difluoro-4-heptylphenyl)boronic acid. One area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid derivatives with improved selectivity and potency for certain enzymes. Another area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid-based fluorescent probes for imaging studies. (2,3-Difluoro-4-heptylphenyl)boronic acid may also have potential as a therapeutic agent for the treatment of certain diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-4-heptylphenyl)boronic acid has been extensively used in scientific research as a tool for drug discovery and chemical biology. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been used as a fluorescent probe for imaging studies, as it can selectively bind to certain proteins and enzymes. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
126334-37-0 |
|---|---|
Produktname |
(2,3-Difluoro-4-heptylphenyl)boronic acid |
Molekularformel |
C13H19BF2O2 |
Molekulargewicht |
256.1 g/mol |
IUPAC-Name |
(2,3-difluoro-4-heptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BF2O2/c1-2-3-4-5-6-7-10-8-9-11(14(17)18)13(16)12(10)15/h8-9,17-18H,2-7H2,1H3 |
InChI-Schlüssel |
WVEIGGAYFCCBSA-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
Synonyme |
2,3-Difluoro-4-heptylbenzeneboronic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

